6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]
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Overview
Description
6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] is a complex organic compound with a molecular formula of C15H17NO3 and a molecular weight of 259.3 g/mol . This compound features a spiro structure, which is characterized by a unique arrangement where two rings are connected through a single atom. The presence of a methoxy group and a dioxolane ring further adds to its structural complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a carbazole derivative with a dioxolane moiety under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the carbazole ring .
Scientific Research Applications
6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and dioxolane ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-Hydroxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.
Uniqueness
The presence of the methoxy group in 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] imparts unique chemical and biological properties, making it distinct from its analogs. This functional group enhances its reactivity and potential for various applications in research and industry .
Biological Activity
6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] (CAS No. 153865-29-3) is a compound with significant potential in medicinal chemistry. Its unique structure combines a carbazole moiety with a dioxolane ring, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in drug development.
Chemical Structure and Properties
The molecular formula of 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] is C15H17NO3, with a molecular weight of 259.3 g/mol. The compound features a spiro configuration that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H17NO3 |
Molecular Weight | 259.3 g/mol |
CAS Number | 153865-29-3 |
Purity | 95% |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate carbazole derivatives with dioxolanes under specific conditions to yield the desired product in good yields. The synthesis process has been optimized to ensure high purity and yield.
Antibacterial Activity
Recent studies have shown that derivatives of compounds containing the dioxolane structure exhibit significant antibacterial properties. For instance, a study analyzed various 1,3-dioxolanes and found that several exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
In particular, the synthesized derivatives displayed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus, indicating promising antibacterial potential. However, the activity against Gram-negative bacteria was less pronounced.
Antifungal Activity
The antifungal properties of 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] were also investigated. The compound demonstrated significant antifungal activity against Candida albicans, a common fungal pathogen. The screening results indicated that most derivatives showed effective inhibition at concentrations that warrant further exploration for therapeutic applications .
Case Studies
- Antibacterial Screening : A study synthesized several new derivatives based on the dioxolane structure and tested their antibacterial efficacy. Among them, one derivative exhibited an MIC of 625 µg/mL against S. epidermidis and P. aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .
- Antifungal Screening : Another study highlighted the antifungal efficacy of various dioxolane derivatives against C. albicans. The results showed that these compounds could inhibit fungal growth effectively at relatively low concentrations .
Properties
IUPAC Name |
6-methoxyspiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxolane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-17-10-2-3-13-11(8-10)12-9-15(18-6-7-19-15)5-4-14(12)16-13/h2-3,8,16H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOMKTWEBJVRTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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